Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate
CAS No.: 2034527-83-6
Cat. No.: VC7593576
Molecular Formula: C12H14BrNO4S
Molecular Weight: 348.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034527-83-6 |
|---|---|
| Molecular Formula | C12H14BrNO4S |
| Molecular Weight | 348.21 |
| IUPAC Name | methyl 2-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C12H14BrNO4S/c1-17-11(15)7-19-8-4-5-14(6-8)12(16)9-2-3-10(13)18-9/h2-3,8H,4-7H2,1H3 |
| Standard InChI Key | NALUHWRTKKCYQV-UHFFFAOYSA-N |
| SMILES | COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(O2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₁₃H₁₅BrNO₄S, with a molecular weight of 377.28 g/mol. Its IUPAC name, methyl 2-[(1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)sulfanyl]acetate, reflects the integration of three key components:
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A 5-bromofuran-2-carbonyl group (C₅H₂BrO₃), providing electrophilic reactivity due to the bromine substituent.
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A pyrrolidin-3-yl scaffold (C₄H₈N), contributing conformational rigidity and hydrogen-bonding capacity.
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A methyl thioacetate moiety (C₄H₇O₂S), introducing lipophilicity and potential prodrug functionality .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through a three-step sequence:
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Formation of 5-bromofuran-2-carbonyl chloride:
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Amide Coupling with Pyrrolidine:
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Treat pyrrolidin-3-amine with the acyl chloride in dichloromethane (DCM) using trimethylamine (TEA) as a base to yield 1-(5-bromofuran-2-carbonyl)pyrrolidin-3-amine.
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Thioether Formation:
Industrial-Scale Considerations
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
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Yield Optimization:
Reactivity and Functionalization
Electrophilic Sites
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Bromine Atom: Susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the furan ring.
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Ester Group: Hydrolyzable to carboxylic acids under basic conditions (e.g., NaOH/MeOH), facilitating prodrug activation.
Stability Profile
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Photodegradation: The bromofuran moiety may undergo debromination under UV light, necessitating storage in amber vials.
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Hydrolytic Sensitivity: The thioether linkage is stable at physiological pH but may oxidize to sulfoxides in the presence of H₂O₂ .
Comparative Analysis with Structural Analogs
Challenges and Future Directions
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Synthetic Scalability: Optimizing catalyst loadings and solvent systems for cost-effective production.
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Toxicological Profiling: Assessing hepatotoxicity risks associated with brominated heterocycles.
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Target Identification: High-throughput screening to map protein-binding partners and elucidate mechanisms.
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